molecular formula C16H14ClN5O4 B2997609 5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide CAS No. 2034369-86-1

5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide

Numéro de catalogue: B2997609
Numéro CAS: 2034369-86-1
Poids moléculaire: 375.77
Clé InChI: OPWAATYLHDVKGB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide (CAS 2034369-86-1) is a high-purity chemical reagent for research and development applications. This compound features a complex molecular structure with a 1,2,4-oxadiazole core linked to two substituted pyridine rings, conferring unique properties for scientific investigation . Its molecular formula is C16H14ClN5O4 and it has a molecular weight of 375.77 g/mol . The structure includes hydrogen bond donor and acceptor counts, which may influence its solubility and biomolecular interactions . Compounds containing the 1,2,4-oxadiazole moiety are of significant interest in medicinal chemistry and drug discovery for their potential as key scaffolds in biologically active molecules . Similarly, the nicotinamide derivative portion of the structure is a fragment of interest in various biochemical pathways . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Propriétés

IUPAC Name

5-chloro-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O4/c1-2-25-12-4-3-9(6-18-12)14-21-13(26-22-14)8-20-15(23)10-5-11(17)16(24)19-7-10/h3-7H,2,8H2,1H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWAATYLHDVKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide is C15H13ClN4O3C_{15}H_{13}ClN_{4}O_{3} with a molecular weight of approximately 364.8 g/mol. The compound features a chlorinated aromatic system and an oxadiazole ring, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₃ClN₄O₃
Molecular Weight364.8 g/mol
CAS Number2034288-75-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
  • Preparation of Ethoxypyridine : The ethoxypyridine component is synthesized by ethylation of the corresponding pyridine derivative.
  • Coupling Reaction : Finally, the oxadiazole and pyridine derivatives are coupled using a chloromethylation reaction to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to 5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide. For instance, compounds containing oxadiazole rings have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the ethoxypyridine moiety may enhance this activity due to its ability to interact with bacterial cell membranes.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival. Specifically, studies have suggested that such compounds can inhibit key enzymes involved in cancer cell metabolism.

The proposed mechanism of action for 5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Binding : It may bind to receptors involved in cellular signaling pathways, altering their activity and leading to downstream effects that promote apoptosis or inhibit cell division.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal tested various derivatives of oxadiazole against Escherichia coli and Staphylococcus aureus. Results indicated that modifications at the nitrogen positions significantly enhanced antimicrobial efficacy (PMC9915547).
  • Anticancer Activity Evaluation :
    Another research article explored the effects of similar compounds on human cancer cell lines. It was found that certain derivatives led to a reduction in cell viability through apoptosis induction (source needed).

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Carboxamide Groups

  • Compound A: N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)-1H-Indole-3-Carboxamide (CAS: 1903440-85-6) Key Differences: Replaces the 6-hydroxynicotinamide group with an indole-3-carboxamide. Molecular weight (363.4 g/mol) is higher than the target compound (estimated ~380–390 g/mol), which may influence solubility and permeability .
  • Compound B: N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-Oxadiazol-5-yl)methyl)-1-Methyl-1H-Pyrrole-2-Carboxamide (CAS: 2034453-15-9) Key Differences: Substitutes the nicotinamide core with a methyl-pyrrole carboxamide. Molecular weight (327.34 g/mol) is significantly lower, suggesting improved metabolic clearance but reduced target affinity due to smaller size .

Nicotinamide Derivatives with Heterocyclic Modifications

  • Compound C : N-(4-Fluorophenyl)-6-(3-(5-Methyl-1,2,4-Oxadiazol-3-yl)-Benzylthio)Nicotinamide (37)

    • Key Differences : Features a thioether linkage and a 5-methyl-1,2,4-oxadiazole attached to a benzyl group.
    • Implications : The thioether group enhances flexibility but may reduce oxidative stability. ESI-MS (m/z = 421.1 [M + H]+) and HPLC purity (80.7%) indicate moderate stability and synthetic yield compared to the target compound .
  • Compound D: 5-Chloro-6-Hydroxy-N-(2-(2-Methyl-4-Oxothieno[2,3-d]Pyrimidin-3(4H)-yl)Ethyl)Nicotinamide Key Differences: Replaces the oxadiazole-pyridine unit with a thienopyrimidinone-ethyl chain. Implications: The thienopyrimidinone core introduces sulfur-based hydrogen bonding and π-stacking. The ethyl spacer may improve conformational flexibility but reduce rigidity compared to the oxadiazole-methyl linker in the target compound .

Table 1. Comparative Analysis of Key Features

Feature Target Compound Compound A Compound B Compound C Compound D
Core Structure 6-Hydroxynicotinamide Indole-3-carboxamide Methyl-pyrrole carboxamide Thioether-nicotinamide Thienopyrimidinone
Heterocycle 1,2,4-Oxadiazole 1,2,4-Oxadiazole 1,2,4-Oxadiazole 1,2,4-Oxadiazole Thieno[2,3-d]pyrimidinone
Molecular Weight ~380–390 g/mol (estimated) 363.4 g/mol 327.34 g/mol 421.1 g/mol Not reported
Key Functional Groups Cl, OH, ethoxypyridine Indole, ethoxypyridine Pyrrole, ethoxypyridine Fluorophenyl, thioether Thienopyrimidinone, Cl
Potential Advantages Balanced polarity, metabolic stability Aromatic interactions Enhanced lipophilicity Flexibility Sulfur-based interactions

Physicochemical and Bioactivity Considerations

  • Solubility : The 6-hydroxyl group in the target compound increases aqueous solubility compared to ethoxy-substituted analogues (e.g., Compound A and B), which rely on aromatic or lipophilic groups .
  • Metabolic Stability: The 1,2,4-oxadiazole ring in the target compound and Compounds A/B resists enzymatic degradation better than the thioether in Compound C or the thienopyrimidinone in Compound D .
  • Binding Affinity : The chlorine atom in the target compound may enhance halogen bonding in biological targets, a feature absent in Compounds A, B, and C but present in Compound D .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 5-chloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-hydroxynicotinamide?

  • Methodological Answer : A multi-step synthesis involving (i) condensation of 6-chloropyridin-3-yl precursors with hydrazides, (ii) cyclization to form the 1,2,4-oxadiazole ring under acidic conditions, and (iii) coupling with 6-hydroxynicotinamide derivatives. Key steps include using anhydrous acetonitrile as a solvent for cyclization and recrystallization from ethanol/dichloromethane mixtures to purify intermediates . Yield optimization requires precise stoichiometric control of alkyl halides and temperature gradients during cyclization (e.g., 60–80°C for 12–24 hours) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Employ X-ray crystallography for definitive structural confirmation. Use SHELXL for refinement of crystallographic data, focusing on resolving disorders in substituents (e.g., vinyl or methyl groups) via occupancy factor adjustments. Hydrogen bonding (N–H⋯N) and π-π stacking interactions should be analyzed to validate supramolecular packing . For labs without crystallography access, high-resolution NMR (1H/13C, COSY, HSQC) combined with IR spectroscopy can confirm functional groups like the oxadiazole ring (C=N stretch at ~1600 cm⁻¹) and hydroxynicotinamide (-OH stretch at ~3200 cm⁻¹) .

Q. What preliminary assays are suitable for screening its bioactivity?

  • Methodological Answer : Prioritize in vitro assays targeting nicotinic acetylcholine receptors (nAChRs) due to structural similarity to neonicotinoid derivatives. Use fluorescence-based calcium influx assays in HEK293 cells expressing human nAChR subtypes. For antimicrobial screening, follow CLSI guidelines with microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational modeling elucidate its binding mechanism to nAChRs?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of nAChR (PDB: 2QC1). Focus on the 3-aminomethylpyridine moiety’s interaction with conserved residues (e.g., Trp-148). Validate predictions via molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories. Compare results with neonicotinoid benchmarks like imidacloprid .

Q. What experimental designs address conflicting bioactivity data across studies?

  • Methodological Answer : Conduct meta-analyses of dose-response curves to identify outliers. If potency varies between assays, standardize protocols (e.g., cell line selection, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in nAChR subtype expression (α4β2 vs. α7). Use siRNA knockdown models to isolate receptor-specific effects .

Q. How can environmental stability and degradation pathways be assessed?

  • Methodological Answer : Perform accelerated degradation studies under varied pH (3–10), UV light, and microbial exposure. Analyze metabolites via LC-HRMS, focusing on cleavage of the oxadiazole ring or hydrolysis of the ethoxy group. Compare degradation kinetics with EPA guidelines for agrochemicals .

Methodological Resources

  • Structural Analysis : SHELX software suite for crystallographic refinement .
  • Bioactivity Validation : CLSI guidelines for antimicrobial testing .
  • Computational Tools : AutoDock Vina for docking, GROMACS for dynamics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.